molecular formula C11H13ClN2O B2606057 N-(4-chlorophenyl)-3-(dimethylamino)acrylamide CAS No. 241132-47-8

N-(4-chlorophenyl)-3-(dimethylamino)acrylamide

Cat. No.: B2606057
CAS No.: 241132-47-8
M. Wt: 224.69
InChI Key: LDPFBUDMJOEICG-BQYQJAHWSA-N
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Description

N-(4-chlorophenyl)-3-(dimethylamino)acrylamide is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 4-chloroaniline with dimethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloroaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(4-chlorophenyl)acrylamide.

    Step 2: The resulting N-(4-chlorophenyl)acrylamide is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of N-(4-chlorophenyl)-3-(dimethylamino)acrylic acid.

    Reduction: Formation of N-(4-chlorophenyl)-3-(dimethylamino)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-3-(dimethylamino)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The presence of the dimethylamino group allows for interactions with biological membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acrylamide
  • N-(4-chlorophenyl)-3-(methylamino)acrylamide
  • N-(4-chlorophenyl)-3-(ethylamino)acrylamide

Uniqueness

N-(4-chlorophenyl)-3-(dimethylamino)acrylamide is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(dimethylamino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPFBUDMJOEICG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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